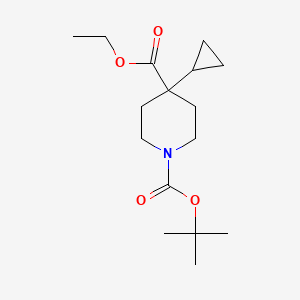

1-tert-Butyl 4-ethyl 4-cyclopropylpiperidine-1,4-dicarboxylate

Cat. No. B8368641

M. Wt: 297.39 g/mol

InChI Key: YMFJXYNWLGUMEW-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09181234B2

Procedure details

LHMDS (1M THF solution; 2.4 mL, 2.4 mmol) was added to a −78° C. solution of 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate (514 mg, 2 mmol) in anhydrous THF (5 mL) and the reaction was allowed to warm to 0° C. over the course of 30 mins, whilst under an inert atmosphere. This solution was added drop-wise to a solution of allylpalladium chloride dimer (365 mg, 1 mmol), TMEDA (302 uL, 2 mmol) in anhyrdous THF (2.5 mL) in an oven dried flask under an inert atmosphere at −60° C. A balloon of carbon monoxide was attached and the reaction stirred for 2.5 h at 0° C. Saturated ammonium chloride solution (10 mL) was added, the reaction mixture extracted with Et2O (20 mL) and the organic phase washed with sat. brine (20 mL), dried (MgSO4) and concentrated in vacuo. The desired product was isolated as an oil by normal phase chromatography (Grace 12 g, 25-75% hexane:EtOAc, gradient elution; visualised with permangenate stain) (164 mg, 28% yield). 1H NMR (CDCl3) δ 4.16 (q, J=7.1 Hz, 2H), 4.08-3.84 (m, 2H), 2.72 (s, 2H), 1.99 (dd, J=13.5, 2.0 Hz, 2H), 1.43 (s, 9H), 1.33-1.16 (m, 5H), 0.91 (tt, J=8.1, 5.8 Hz, 1H), 0.41-0.26 (m, 4H).

Quantity

514 mg

Type

reactant

Reaction Step One

Name

Yield

28%

Identifiers

|

REACTION_CXSMILES

|

[Li+].[CH3:2][Si]([N-][Si](C)(C)C)(C)C.[N:11]1([C:22]([O:24][C:25]([CH3:28])([CH3:27])[CH3:26])=[O:23])[CH2:16][CH2:15][CH:14]([C:17]([O:19][CH2:20][CH3:21])=[O:18])[CH2:13][CH2:12]1.CN([CH2:32][CH2:33]N(C)C)C>C1COCC1.[CH2-]C=C.[CH2-]C=C.Cl[Pd+].Cl[Pd+]>[CH:33]1([C:14]2([C:17]([O:19][CH2:20][CH3:21])=[O:18])[CH2:13][CH2:12][N:11]([C:22]([O:24][C:25]([CH3:27])([CH3:26])[CH3:28])=[O:23])[CH2:16][CH2:15]2)[CH2:32][CH2:2]1 |f:0.1,5.6.7.8|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

2.4 mL

|

|

Type

|

reactant

|

|

Smiles

|

[Li+].C[Si](C)(C)[N-][Si](C)(C)C

|

|

Name

|

|

|

Quantity

|

514 mg

|

|

Type

|

reactant

|

|

Smiles

|

N1(CCC(CC1)C(=O)OCC)C(=O)OC(C)(C)C

|

|

Name

|

|

|

Quantity

|

5 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Two

|

Name

|

|

|

Quantity

|

302 μL

|

|

Type

|

reactant

|

|

Smiles

|

CN(C)CCN(C)C

|

|

Name

|

|

|

Quantity

|

2.5 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

|

Name

|

|

|

Quantity

|

365 mg

|

|

Type

|

catalyst

|

|

Smiles

|

[CH2-]C=C.[CH2-]C=C.Cl[Pd+].Cl[Pd+]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

0 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the reaction stirred for 2.5 h at 0° C

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried flask under an inert atmosphere at −60° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Saturated ammonium chloride solution (10 mL) was added

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the reaction mixture extracted with Et2O (20 mL)

|

WASH

|

Type

|

WASH

|

|

Details

|

the organic phase washed with sat. brine (20 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried (MgSO4)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated in vacuo

|

Outcomes

Product

Details

Reaction Time |

2.5 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(CC1)C1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OCC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 28% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |